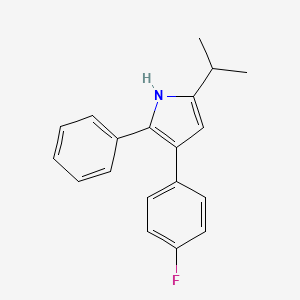
3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group at the third position, an isopropyl group at the fifth position, and a phenyl group at the second position of the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-fluorobenzaldehyde, isopropylamine, and phenylacetylene in the presence of a suitable catalyst can lead to the formation of the desired pyrrole compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of a pyrrole ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another structurally related compound with a pyrazole ring and additional naphthyl group.
Uniqueness
3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of the fluorophenyl group enhances its reactivity in electrophilic aromatic substitution reactions, while the isopropyl and phenyl groups contribute to its steric and electronic characteristics.
Propriétés
Formule moléculaire |
C19H18FN |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2-phenyl-5-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C19H18FN/c1-13(2)18-12-17(14-8-10-16(20)11-9-14)19(21-18)15-6-4-3-5-7-15/h3-13,21H,1-2H3 |
Clé InChI |
PCLLZOUFTCKMIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(N1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


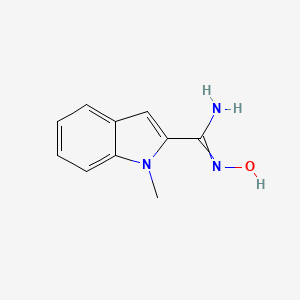
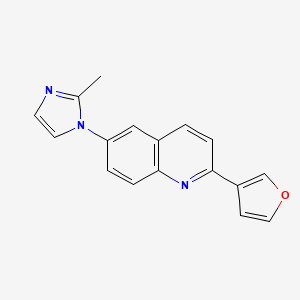
![Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13869977.png)
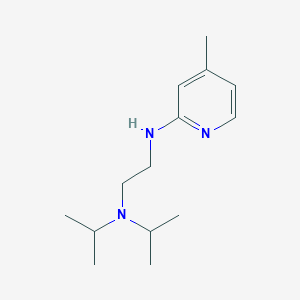
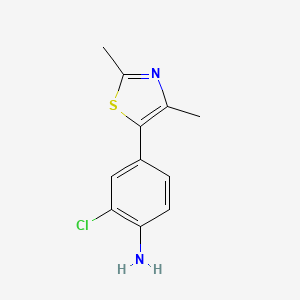

![Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate](/img/structure/B13869998.png)

![1,2,3,3-Tetramethylbenzo[e]indol-3-ium](/img/structure/B13870015.png)

![3,6-Dimethyl-1-pyrimidin-5-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13870023.png)


![[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid](/img/structure/B13870051.png)
